![molecular formula C21H26N4O2 B2503116 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide CAS No. 1424625-37-5](/img/structure/B2503116.png)

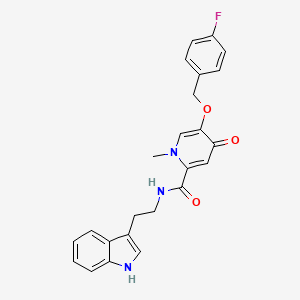

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

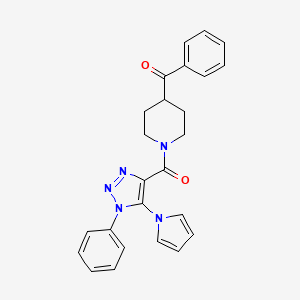

The compound "2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide" is a complex molecule that appears to be related to various research studies involving cyanoacrylamide derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material sciences.

Synthesis Analysis

The synthesis of related cyanoacrylamide compounds typically involves condensation reactions. For instance, the synthesis of 2-cyano-3-(4-dimethylaminophenyl) prop 2-enoic acid was achieved through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification using column chromatography . Similarly, the synthesis of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide involved a straightforward synthetic route, leading to a versatile intermediate that could react with various nitrogen nucleophiles to afford different heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of cyanoacrylamide derivatives is often confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy. For example, the structure of the synthesized 2-cyano-3-(4-dimethylaminophenyl) prop 2-enoic acid was elucidated using 1H NMR, 13C NMR, and FT-IR studies . Additionally, X-ray crystallography can provide detailed insights into the molecular structure, as demonstrated by the crystal structure determination of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide .

Chemical Reactions Analysis

Cyanoacrylamide derivatives exhibit a range of reactivities towards different nucleophiles. The compound 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide was found to react regioselectively with hydroxylamine, hydrazine, and guanidine to form isoxazole, pyrazole, and pyrimidine derivatives, respectively . These reactions highlight the potential of cyanoacrylamides to serve as building blocks for the synthesis of various heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylamide derivatives can be studied using various analytical techniques. The electronic properties of these molecules can be analyzed by ultraviolet-visible absorption spectroscopy, and their thermal stability can be assessed using thermogravimetric analysis (TG-DTA) . Additionally, cyclic voltammetry can provide information on the electrochemical behavior of these compounds . Theoretical approaches, such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), can also be employed to study the chemical reactivity and interaction energies within these molecules .

Applications De Recherche Scientifique

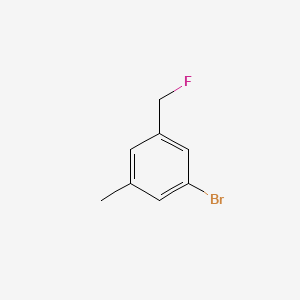

Synthesis of Complex Heterocyclic Structures

Research has demonstrated the utility of similar compounds in the facile synthesis of pyrroles, isoindoles, and other fused pyrroles through decarboxylative cyclization processes. These methodologies provide access to novel heterocyclic frameworks with potential applications in material science and drug discovery (Gabbutt et al., 2002).

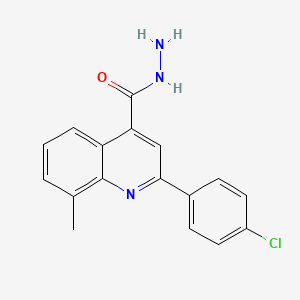

Antimicrobial Compound Development

Compounds derived from the core structure of "2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide" have been explored for their antimicrobial properties. Synthesis routes involving this compound have led to the creation of new coumarins, pyridines, pyrroles, and thiazoles, which were evaluated for antimicrobial activity, showcasing the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008).

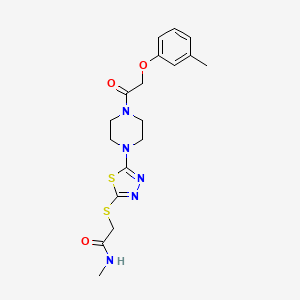

Advanced Material Synthesis

The compound and its derivatives are instrumental in synthesizing advanced materials, such as graphitic carbon nitride, which shows promise in catalysis and material science. For instance, Pd nanoparticles supported on mesoporous graphitic carbon nitride have demonstrated high activity and selectivity in the hydrogenation of phenol to cyclohexanone, a crucial intermediate in polyamide production, under mild conditions (Wang et al., 2011).

Heterocyclic Chemistry and Organic Synthesis

Research also focuses on using enaminones and azaenamines for synthesizing substituted pyrazoles with potential antitumor and antimicrobial activities. These studies highlight the versatility of enaminone-based compounds in constructing complex heterocycles, offering pathways to new therapeutic agents (Riyadh, 2011).

Propriétés

IUPAC Name |

2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-14-9-20(27-24-14)13-23-21(26)18(12-22)11-17-10-15(2)25(16(17)3)19-7-5-4-6-8-19/h9-11,19H,4-8,13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXDNMQWQVLWGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NCC3=CC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2503034.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)

![1-(2,3-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2503046.png)

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)